molecular formula C7H8BrF7O B14679169 1-Bromo-4-[(1,1,1,2,3,3,3-heptafluoropropan-2-yl)oxy]butane CAS No. 37027-49-9

1-Bromo-4-[(1,1,1,2,3,3,3-heptafluoropropan-2-yl)oxy]butane

Cat. No.: B14679169
CAS No.: 37027-49-9
M. Wt: 321.03 g/mol
InChI Key: GELXZLDTAYMMSK-UHFFFAOYSA-N
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Description

1-Bromo-4-[(1,1,1,2,3,3,3-heptafluoropropan-2-yl)oxy]butane is an organic compound with the molecular formula C7H12BrF7O. This compound is characterized by the presence of a bromine atom and a heptafluoropropyl group attached to a butane backbone. It is used in various chemical reactions and has applications in different scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Bromo-4-[(1,1,1,2,3,3,3-heptafluoropropan-2-yl)oxy]butane typically involves the reaction of 1-bromo-4-chlorobutane with 1,1,1,2,3,3,3-heptafluoropropanol under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate or sodium hydroxide, which facilitates the substitution of the chlorine atom with the heptafluoropropyl group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of large reactors and precise control of temperature and pressure to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-4-[(1,1,1,2,3,3,3-heptafluoropropan-2-yl)oxy]butane undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide, cyanide, or amines.

    Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium cyanide, and primary amines. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Elimination Reactions: Strong bases like potassium tert-butoxide or sodium hydride are used to induce elimination reactions.

    Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like lithium aluminum hydride are used for these reactions.

Major Products Formed

    Nucleophilic Substitution: Products include alcohols, nitriles, and amines.

    Elimination Reactions: Alkenes are the major products.

    Oxidation and Reduction: Depending on the reagents used, various oxidized or reduced forms of the compound can be obtained.

Scientific Research Applications

1-Bromo-4-[(1,1,1,2,3,3,3-heptafluoropropan-2-yl)oxy]butane has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules

    Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-Bromo-4-[(1,1,1,2,3,3,3-heptafluoropropan-2-yl)oxy]butane involves its interaction with nucleophiles and bases. The bromine atom acts as a leaving group, allowing nucleophiles to attack the carbon atom to which it is attached. This results in the formation of new bonds and the substitution of the bromine atom. The heptafluoropropyl group can influence the reactivity and stability of the compound, making it a valuable tool in various chemical reactions.

Comparison with Similar Compounds

1-Bromo-4-[(1,1,1,2,3,3,3-heptafluoropropan-2-yl)oxy]butane can be compared with other similar compounds such as:

    1-Bromo-4-chlorobutane: This compound has a chlorine atom instead of the heptafluoropropyl group, making it less fluorinated and less reactive in certain reactions.

    4-Bromo-1-butene: This compound has a double bond, which makes it more reactive in addition reactions compared to this compound.

    1-Bromo-3-butene: Similar to 4-Bromo-1-butene, but with the double bond in a different position, affecting its reactivity and the types of reactions it undergoes.

These comparisons highlight the unique properties of this compound, particularly its fluorinated nature and its reactivity in nucleophilic substitution reactions.

Properties

CAS No.

37027-49-9

Molecular Formula

C7H8BrF7O

Molecular Weight

321.03 g/mol

IUPAC Name

1-bromo-4-(1,1,1,2,3,3,3-heptafluoropropan-2-yloxy)butane

InChI

InChI=1S/C7H8BrF7O/c8-3-1-2-4-16-5(9,6(10,11)12)7(13,14)15/h1-4H2

InChI Key

GELXZLDTAYMMSK-UHFFFAOYSA-N

Canonical SMILES

C(CCBr)COC(C(F)(F)F)(C(F)(F)F)F

Origin of Product

United States

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